cis-3,5-Bis(4-chlorophenyl)-3-((1H-imidazol-1-yl)-methyl)-2-methylisoxazolidine
Overview
Description
cis-3,5-Bis(4-chlorophenyl)-3-((1H-imidazol-1-yl)-methyl)-2-methylisoxazolidine: is a synthetic organic compound characterized by its unique structure, which includes chlorophenyl groups, an imidazole moiety, and an isoxazolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3,5-Bis(4-chlorophenyl)-3-((1H-imidazol-1-yl)-methyl)-2-methylisoxazolidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoxazolidine Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Imidazole Moiety: This step often involves nucleophilic substitution reactions where the imidazole ring is attached to the isoxazolidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorophenyl groups or the isoxazolidine ring, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce dechlorinated or hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, cis-3,5-Bis(4-chlorophenyl)-3-((1H-imidazol-1-yl)-methyl)-2-methylisoxazolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential pharmacological activities are of interest. Researchers investigate its mechanism of action, efficacy, and safety profile in preclinical studies to determine its suitability for further development as a pharmaceutical agent.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of cis-3,5-Bis(4-chlorophenyl)-3-((1H-imidazol-1-yl)-methyl)-2-methylisoxazolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, the imidazole moiety may interact with cytochrome P450 enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
cis-3,5-Bis(4-chlorophenyl)-3-((1H-imidazol-1-yl)-methyl)-2-methylisoxazoline: Similar structure but with an isoxazoline ring instead of isoxazolidine.
cis-3,5-Bis(4-chlorophenyl)-3-((1H-imidazol-1-yl)-methyl)-2-methylisoxazole: Contains an isoxazole ring.
Uniqueness
The uniqueness of cis-3,5-Bis(4-chlorophenyl)-3-((1H-imidazol-1-yl)-methyl)-2-methylisoxazolidine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3R,5R)-3,5-bis(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O/c1-24-20(13-25-11-10-23-14-25,16-4-8-18(22)9-5-16)12-19(26-24)15-2-6-17(21)7-3-15/h2-11,14,19H,12-13H2,1H3/t19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNRGBCRWDMIDS-UXHICEINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(O1)C2=CC=C(C=C2)Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@](C[C@@H](O1)C2=CC=C(C=C2)Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921135 | |
Record name | 3,5-Bis(4-chlorophenyl)-3-[(1H-imidazol-1-yl)methyl]-2-methyl-1,2-oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113614-50-9 | |
Record name | PR 967234 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113614509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Bis(4-chlorophenyl)-3-[(1H-imidazol-1-yl)methyl]-2-methyl-1,2-oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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